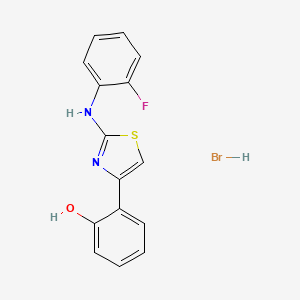

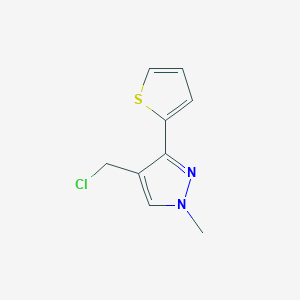

4-(chlorométhyl)-1-méthyl-3-(thiophène-2-yl)-1H-pyrazole

Vue d'ensemble

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .

Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .

Chemical Reactions Analysis

Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors .

Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Applications De Recherche Scientifique

Chimie médicinale : Propriétés anticancéreuses

Les dérivés du thiophène, comme celui en question, ont été étudiés pour leurs propriétés anticancéreuses potentielles. La présence du cycle thiophène peut contribuer à l'inhibition de la croissance et de la prolifération des cellules cancéreuses. Les chercheurs explorent ces composés pour leur capacité à agir comme inhibiteurs de kinases, qui jouent un rôle crucial dans les voies de signalisation des cellules cancéreuses .

Science des matériaux : Semi-conducteurs organiques

La partie thiophène est essentielle au développement des semi-conducteurs organiques. Ces matériaux sont utilisés dans la fabrication de transistors à effet de champ organiques (OFET) et de diodes électroluminescentes organiques (OLED). La structure du composé permet d'affiner les propriétés électroniques, ce qui le rend précieux pour les applications de science des matériaux avancées .

Inhibition de la corrosion

En chimie industrielle, les dérivés du thiophène sont connus pour servir d'inhibiteurs de corrosion. Le composé spécifique en question pourrait être synthétisé et appliqué sur les surfaces métalliques pour prévenir l'oxydation et la corrosion, prolongeant ainsi la durée de vie des composants métalliques dans divers contextes industriels .

Applications anti-inflammatoires et analgésiques

Les dérivés du thiophène présentent des effets anti-inflammatoires et analgésiques. Ils peuvent être conçus pour interagir avec les cibles biologiques qui modulent l'inflammation et la douleur, offrant des avantages thérapeutiques potentiels pour les affections caractérisées par ces symptômes .

Activité antimicrobienne

Le composé a des applications potentielles dans le développement de nouveaux agents antimicrobiens. Sa structure peut être optimisée pour cibler des souches bactériennes spécifiques, contribuant à la lutte contre les bactéries résistantes aux antibiotiques .

Neurophamacologie : Propriétés anesthésiques

Les dérivés du thiophène sont également étudiés pour leurs propriétés anesthésiques. Le composé pourrait être utilisé pour développer de nouveaux anesthésiques locaux, offrant une alternative plus efficace et plus sûre aux options actuelles .

Mécanisme D'action

- For instance, some thiophene derivatives exhibit antimicrobial activity against bacteria and fungi . These compounds may target essential cellular processes in microorganisms.

- However, thiophene derivatives have been investigated for their anticancer properties. They may impact pathways related to cell growth, apoptosis, and DNA repair .

Target of Action

Biochemical Pathways

Orientations Futures

Thiophene and its derivatives showed extensive significance in the pharmaceutical field because of its varied biological and clinical applications . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Propriétés

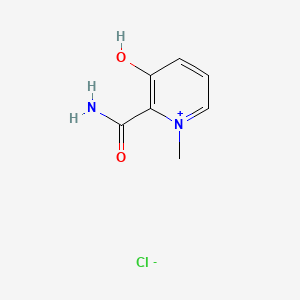

IUPAC Name |

4-(chloromethyl)-1-methyl-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c1-12-6-7(5-10)9(11-12)8-3-2-4-13-8/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGIINZQDLBOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

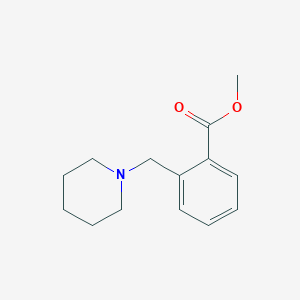

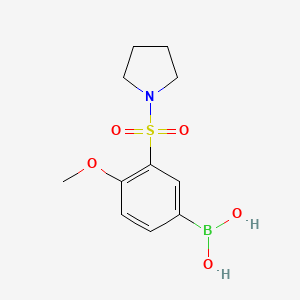

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid](/img/structure/B1461715.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide](/img/structure/B1461716.png)

![Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1461719.png)

![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B1461722.png)

![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1461723.png)